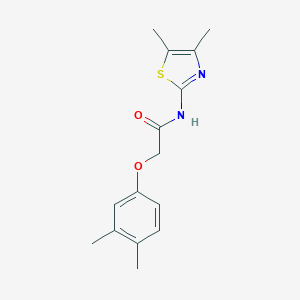![molecular formula C24H22Cl2F3NO3 B284654 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
作用机制
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one acts as a selective antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling pathways. This blockade leads to a reduction in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity and enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific tissue or organ system being studied. In the central nervous system, this compound has been shown to increase wakefulness and arousal, enhance cognitive function, and reduce the severity of seizures. In the cardiovascular system, this compound has been shown to reduce blood pressure and heart rate, as well as attenuate the effects of ischemia-reperfusion injury. In the immune system, this compound has been shown to modulate inflammatory responses and reduce tissue damage in models of autoimmune disease.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the role of adenosine A1 receptors in the pathophysiology of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a therapeutic agent for cardiovascular disease, particularly in the context of ischemia-reperfusion injury. Additionally, there is ongoing research into the development of new compounds that target adenosine receptors with greater selectivity and efficacy than this compound.
合成方法
The synthesis of 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, including the reaction of 2,4-dichlorophenylacetonitrile with 2-ethyl-1-piperidinemethanol to form the corresponding imine. This intermediate is then reacted with 7-hydroxy-4H-chromen-4-one in the presence of trifluoroacetic acid to yield this compound. The synthesis of this compound has been well-documented in the scientific literature and has been optimized for high yield and purity.
科学研究应用
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system and as a signaling molecule in peripheral tissues. Adenosine A1 receptors are widely distributed throughout the body and play a key role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
属性
分子式 |
C24H22Cl2F3NO3 |
|---|---|
分子量 |
500.3 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H22Cl2F3NO3/c1-2-14-5-3-4-10-30(14)12-17-19(31)9-8-16-21(32)20(15-7-6-13(25)11-18(15)26)23(24(27,28)29)33-22(16)17/h6-9,11,14,31H,2-5,10,12H2,1H3 |
InChI 键 |
LROMKLJNYUXANC-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
规范 SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)





![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)
![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)

